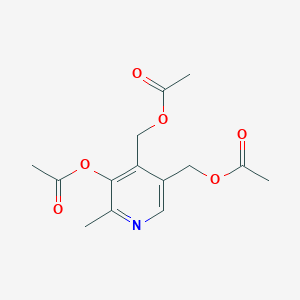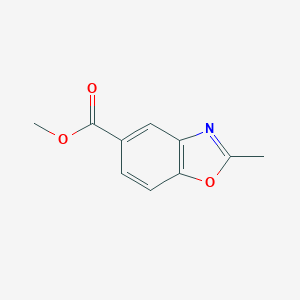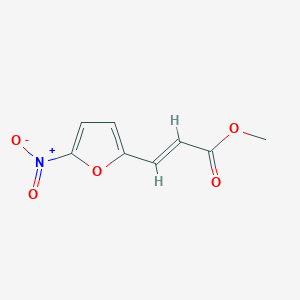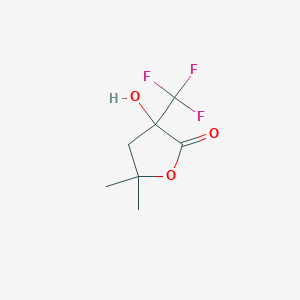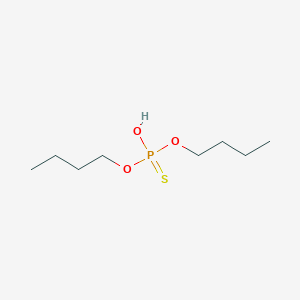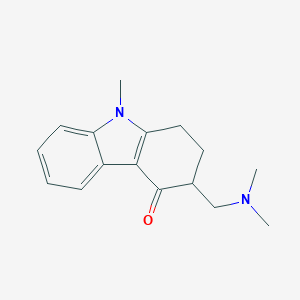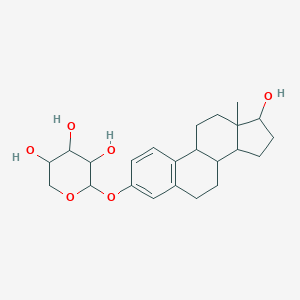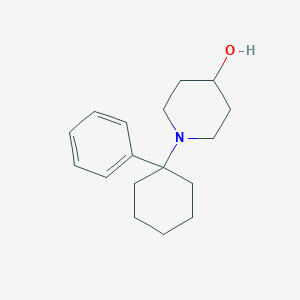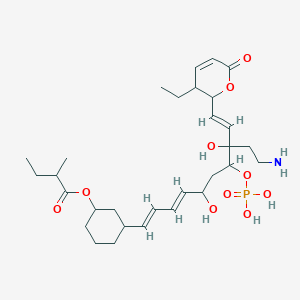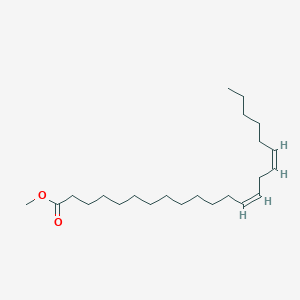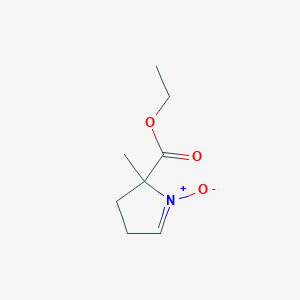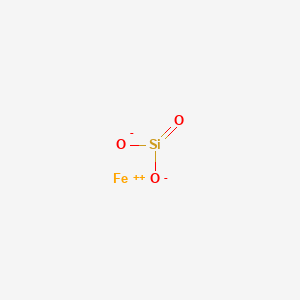
Silicic acid (H4SiO4), iron(2++) salt (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid (H4SiO4), iron(2++) salt (1:2) is a chemical compound that is formed by the reaction of silicic acid and iron(2++) salt. It is a white crystalline powder that is soluble in water. This compound has been studied extensively due to its potential applications in various scientific fields, including biochemistry, biotechnology, and materials science.
Applications De Recherche Scientifique
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been studied extensively for its potential applications in various scientific fields. In biochemistry, it has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In biotechnology, it has been used as a biomaterial for tissue engineering and drug delivery. In materials science, it has been used as a precursor for the synthesis of various materials, including ceramics and glasses.
Mécanisme D'action
The mechanism of action of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to interact with proteins and other biomolecules, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its antioxidant activity, as well as its ability to stimulate the production of collagen and other extracellular matrix proteins. In vivo studies have shown that it can improve wound healing and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are many potential future directions for research on silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2). Some possible areas of investigation include its use as a biomaterial for tissue engineering, its potential applications in drug delivery, and its role in the prevention and treatment of oxidative stress-related diseases. Other areas of research could focus on improving the synthesis method to increase yield and purity, as well as investigating the mechanism of action in more detail.
In conclusion, silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its antioxidant properties, ability to stimulate collagen production, and potential use as a biomaterial make it a promising area of research for the future. However, further investigation is needed to fully understand its mechanism of action and to explore its potential applications in more detail.
Méthodes De Synthèse
The synthesis of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) can be achieved by mixing silicic acid and iron(2++) salt in the appropriate ratio. The resulting mixture is then heated to a high temperature and allowed to cool, resulting in the formation of the white crystalline powder.
Propriétés
Numéro CAS |
10179-73-4 |
|---|---|
Nom du produit |
Silicic acid (H4SiO4), iron(2++) salt (1:2) |
Formule moléculaire |
FeO3Si |
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
Clé InChI |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
SMILES canonique |
[O-][Si](=O)[O-].[Fe+2] |
Autres numéros CAS |
13478-48-3 10179-73-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



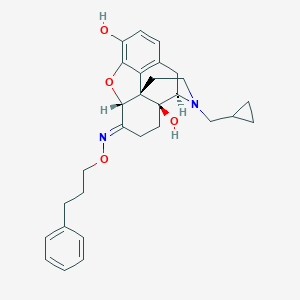
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
